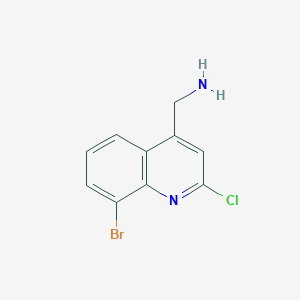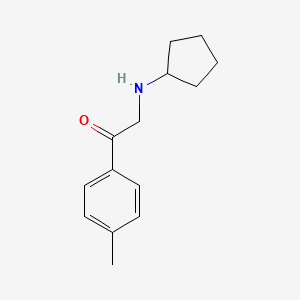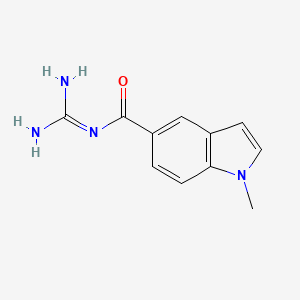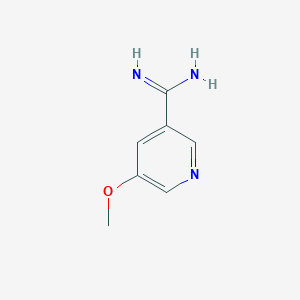
2-(Ethoxymethyl)-1-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxymethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with an ethoxymethyl group at the 2-position and a methyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-1-methyl-1H-imidazole typically involves the alkylation of 1-methylimidazole with ethoxymethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxymethyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler imidazole compounds.
Applications De Recherche Scientifique
2-(Ethoxymethyl)-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Ethoxymethyl)-1-methyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The imidazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: Lacks the ethoxymethyl group, making it less lipophilic.
2-Methylimidazole: Similar structure but without the ethoxymethyl group, affecting its reactivity and applications.
2-(Hydroxymethyl)-1-methyl-1H-imidazole: Similar but with a hydroxymethyl group instead of an ethoxymethyl group, influencing its solubility and reactivity.
Uniqueness
2-(Ethoxymethyl)-1-methyl-1H-imidazole is unique due to the presence of both the ethoxymethyl and methyl groups, which confer specific chemical and physical properties. The ethoxymethyl group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability. The combination of these substituents also affects the compound’s reactivity and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-(ethoxymethyl)-1-methylimidazole |
InChI |
InChI=1S/C7H12N2O/c1-3-10-6-7-8-4-5-9(7)2/h4-5H,3,6H2,1-2H3 |
Clé InChI |
ABSAWYFOLZSEMD-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=NC=CN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)

![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)





